molecular formula C11H7NO2 B8805366 7-methyl-4-oxo-4h-chromene-2-carbonitrile CAS No. 33543-97-4

7-methyl-4-oxo-4h-chromene-2-carbonitrile

Cat. No.: B8805366
CAS No.: 33543-97-4
M. Wt: 185.18 g/mol
InChI Key: ZHMQPQWBQMSIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-4-oxo-4H-chromene-2-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a nitrile group at the 2-position and a methyl group at the 7-position, making it a valuable scaffold for various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-4H-chromene-2-carbonitrile typically involves the condensation of 4-hydroxycoumarin with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-4-oxo-4H-chromene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-4H-chromene-2-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The nitrile group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of 7-methyl-4-oxo-4H-chromene-2-carbonitrile.

    7-methyl-4-oxo-4H-chromene-2-carboxylic acid: An oxidation product of the compound.

    7-chloro-4-oxo-4H-chromene-2-carbonitrile: A halogenated analog with similar properties

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

33543-97-4

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

7-methyl-4-oxochromene-2-carbonitrile

InChI

InChI=1S/C11H7NO2/c1-7-2-3-9-10(13)5-8(6-12)14-11(9)4-7/h2-5H,1H3

InChI Key

ZHMQPQWBQMSIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

26.41g (17.22 mmoles) of phosphorus oxychloride is added to 100 ml dimethylformamide at 0° C. and stirred at 0° C. for 15 minutes at room temperature for 30 minutes. 7.0g (34.45 mmoles) 2-carbamyl-7-methyl-4-oxo-4H-1-benzopyran is added and the mixture stirred at room temperature overnight, then poured into ice water and is allowed to stand for 1 hour at room temperature. The resulting precipitate is filtered off, redissolved in ethyl acetate, decolorized with carbon, filtered and the filtrate concentrated in vacuo to give 4.5g of 2-cyano-7-methyl-4-oxo-4H-1-benzopyran as a crystalline solid having an m.p. of 155°-56° C.
Quantity
26.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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